molecular formula C14H11ClN4O3S B2667010 2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 850937-61-0

2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2667010
CAS RN: 850937-61-0
M. Wt: 350.78
InChI Key: SIKALPJITXJGRR-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C14H11ClN4O3S and a molecular weight of 350.78, is a derivative of 1,3,4-thiadiazole . It is not intended for human or veterinary use, but for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .

Scientific Research Applications

Synthesis and Biological Activities

A novel synthetic route to 1,3,4-oxadiazole derivatives demonstrated potent α-glucosidase inhibitory potential, indicating their potential as drug leads for managing diabetes or related metabolic disorders. This process involved the conversion of 4-chlorobenzoic acid into various derivatives, ultimately leading to compounds with significant inhibitory activity against α-glucosidase, supported by molecular modeling and ADME predictions (Iftikhar et al., 2019).

Another study focused on synthesizing 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, showcasing relative activity against acetylcholinesterase, suggesting their utility in treating neurodegenerative diseases like Alzheimer's (Rehman et al., 2013).

Furthermore, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides were synthesized and showed significant antibacterial activity, highlighting their potential as new antibacterial agents (Ramalingam et al., 2019).

Molecular and Structural Analysis

A study on the crystal structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, provided insights into the molecular interactions and orientation, crucial for understanding the pharmacokinetic and pharmacodynamic properties of such derivatives (Saravanan et al., 2016).

Pharmacological and Biological Screening

Several 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate were synthesized and evaluated for antibacterial and anti-enzymatic potential, indicating their broad pharmacological applications (Nafeesa et al., 2017).

An NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety provided valuable structural elucidation, supporting the development of potential pharmaceutical agents (Li Ying-jun, 2012).

properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O3S/c1-8-5-11(19-22-8)16-12(20)7-23-14-18-17-13(21-14)9-3-2-4-10(15)6-9/h2-6H,7H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKALPJITXJGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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